2-(3-Azetidinyl)-1-(tetrahydro-3-furyl)ethanone
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Overview
Description
2-(3-Azetidinyl)-1-(tetrahydro-3-furyl)ethanone is an organic compound that features both an azetidine ring and a tetrahydrofuran ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azetidinyl)-1-(tetrahydro-3-furyl)ethanone typically involves the formation of the azetidine ring and the tetrahydrofuran ring, followed by their coupling. Common synthetic routes may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols.
Formation of Tetrahydrofuran Ring: This can be synthesized via cyclization of 1,4-diols or through ring-closing metathesis.
Coupling Reactions: The final step involves coupling the azetidine and tetrahydrofuran rings, which can be done using various coupling agents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced industrial techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azetidinyl)-1-(tetrahydro-3-furyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Various halogenating agents, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Azetidinyl)-1-(tetrahydro-3-furyl)ethanone would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Azetidinyl)-1-(tetrahydro-2-furyl)ethanone
- 2-(3-Azetidinyl)-1-(tetrahydro-3-pyranyl)ethanone
Uniqueness
2-(3-Azetidinyl)-1-(tetrahydro-3-furyl)ethanone is unique due to its specific ring structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c11-9(3-7-4-10-5-7)8-1-2-12-6-8/h7-8,10H,1-6H2 |
InChI Key |
HHXHOHJCZWLPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(=O)CC2CNC2 |
Origin of Product |
United States |
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